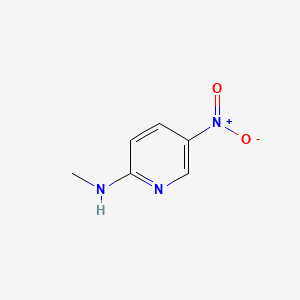![molecular formula C12H15N3OS B1361906 5-[(4-ethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol CAS No. 667435-97-4](/img/structure/B1361906.png)
5-[(4-ethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(4-ethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol (5-EPTMT) is an organic compound with a wide range of scientific applications. 5-EPTMT has a unique structure that enables it to be used as a versatile reagent in a variety of synthetic processes. It is also used in a variety of scientific research applications, including biochemical and physiological studies. This article will discuss the synthesis method of 5-EPTMT, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions for research.
Aplicaciones Científicas De Investigación
DNA Methylation and Antitumor Activity
1,2,4-Triazole derivatives, including variants like 5-[(4-ethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol, have been researched for their role in DNA methylation and potential antitumor properties. Researchers Hovsepyan et al. (2018) synthesized 4H-1,2,4-triazole-3-thiol derivatives to explore their effect on tumor DNA methylation levels, indicating a possible link to anti-tumor activity (Hovsepyan et al., 2018).
Urease Inhibition and Antiproliferative Activity
Ali et al. (2022) synthesized a range of 1,2,4-triazoles and evaluated them for urease inhibition and antiproliferative activities. Their research highlights the potential of these compounds, including derivatives of 5-[(4-ethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol, in inhibiting urease enzymes and exhibiting anti-proliferative effects (Ali et al., 2022).
Corrosion Inhibition
Yadav et al. (2013) studied benzimidazole derivatives of 1,2,4-triazole thiol, closely related to 5-[(4-ethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol, for their effectiveness as corrosion inhibitors for mild steel. This indicates the potential application of these compounds in industrial settings to protect metals from corrosion (Yadav et al., 2013).
Insecticidal Activity
Maddila et al. (2015) synthesized triazole derivatives, similar to the compound , and evaluated their insecticidal activity. This research suggests the potential use of 1,2,4-triazole derivatives in developing new insecticides (Maddila et al., 2015).
Antimicrobial Activities
Karabasanagouda et al. (2007) researched novel 1,2,4-triazole derivatives for their antimicrobial activities, indicating the potential of these compounds, including variants of 5-[(4-ethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol, in combating microbial infections (Karabasanagouda et al., 2007).
Safety And Hazards
The safety and hazards of a compound depend on its reactivity, toxicity, and other properties. For example, some thiols are toxic and can cause skin and eye irritation. However, without specific information on “5-[(4-ethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol”, I can’t provide detailed safety and hazard information.
Direcciones Futuras
The development of new antibacterial molecules with novel mechanisms of action is crucial to overcome drug resistance2. Therefore, the study of triazole derivatives, like “5-[(4-ethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol”, could be a promising direction for future research.
Propiedades
IUPAC Name |
3-[(4-ethylphenoxy)methyl]-4-methyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c1-3-9-4-6-10(7-5-9)16-8-11-13-14-12(17)15(11)2/h4-7H,3,8H2,1-2H3,(H,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHIVGGHVQQBYNR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC2=NNC(=S)N2C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70359613 |
Source


|
| Record name | 5-[(4-ethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70359613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-ethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |
CAS RN |
667435-97-4 |
Source


|
| Record name | 5-[(4-Ethylphenoxy)methyl]-2,4-dihydro-4-methyl-3H-1,2,4-triazole-3-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=667435-97-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-[(4-ethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70359613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














